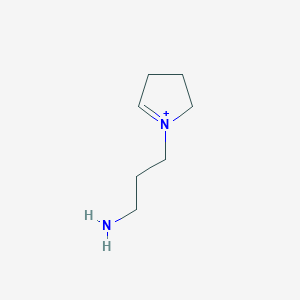
1-(3-Aminopropyl)pyrrolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminopropyl)pyrrolinium is an organic cation that is 1-pyrroline bearing an N-(3-aminopropyl) substituent. It derives from a hydride of a 1-pyrrolinium.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1-(3-Aminopropyl)pyrrolinium serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders. The compound's structural properties allow it to interact effectively with biological systems, making it a valuable building block in medicinal chemistry.
Key Applications:
- Drug Synthesis: Utilized in creating compounds that modulate neurotransmitter systems, aiding in the treatment of conditions such as depression and anxiety.
- BACE-1 Inhibitors: Involved in the development of inhibitors for β-Site APP Cleaving Enzyme, which is significant for Alzheimer's disease therapies. Structure-based design strategies have leveraged this compound to lower β-amyloid levels in experimental models .
Neurotransmitter Research
Research utilizing this compound has advanced the understanding of neurotransmitter systems. Its role in modulating neurotransmitter activity helps elucidate mechanisms behind mood regulation and anxiety disorders.
Case Study:
- A study demonstrated that derivatives of this compound can selectively inhibit certain neurotransmitter receptors, leading to potential therapeutic applications for mood disorders .
Material Science
In material science, this compound is employed to enhance the properties of polymers and other materials. Its incorporation into formulations can improve flexibility, durability, and resistance to environmental stressors.
Applications:
- Polymer Formulation: Enhances mechanical properties and thermal stability of polymeric materials used in various industrial applications .
Catalysis
The compound acts as a ligand in catalytic processes, facilitating organic reactions essential for producing fine chemicals. Its unique structure allows it to stabilize transition states during chemical reactions.
Applications:
- Organic Synthesis: Utilized in reactions that require specific steric and electronic properties to achieve desired outcomes .
Biochemical Assays
In biochemical research, this compound is used in assays to evaluate enzyme activity and interactions. It plays a pivotal role in drug discovery by helping researchers understand enzyme kinetics and substrate specificity.
Case Study:
- Research has shown that this compound can be used to assess the activity of polyamine oxidases, providing insights into cellular processes related to growth and differentiation .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Impact |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Development of new therapeutics for mood regulation |
| Neurotransmitter Research | Modulation of neurotransmitter systems | Insights into anxiety and depression treatments |
| Material Science | Polymer formulation | Enhanced mechanical properties and durability |
| Catalysis | Organic synthesis processes | Improved efficiency in chemical reactions |
| Biochemical Assays | Evaluation of enzyme activity | Aids drug discovery through understanding enzyme kinetics |
Propiedades
Fórmula molecular |
C7H15N2+ |
|---|---|
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H15N2/c8-4-3-7-9-5-1-2-6-9/h5H,1-4,6-8H2/q+1 |
Clave InChI |
IWGWVCORJJKREY-UHFFFAOYSA-N |
SMILES canónico |
C1CC=[N+](C1)CCCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















